2-(Prop-1-en-1-yl)-2,3-dihydro-1-benzofuran
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Overview
Description
2-(Prop-1-en-1-yl)-2,3-dihydro-1-benzofuran is an organic compound with the molecular formula C10H12O2 It is a benzofuran derivative, characterized by a prop-1-en-1-yl group attached to the 2-position of the dihydrobenzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Prop-1-en-1-yl)-2,3-dihydro-1-benzofuran typically involves the reaction of benzofuran with prop-1-en-1-yl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction. The reaction conditions often include an inert atmosphere and anhydrous solvents to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(Prop-1-en-1-yl)-2,3-dihydro-1-benzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond in the prop-1-en-1-yl group to a single bond, forming saturated derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated derivatives.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
2-(Prop-1-en-1-yl)-2,3-dihydro-1-benzofuran has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 2-(Prop-1-en-1-yl)-2,3-dihydro-1-benzofuran depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects are mediated through various biochemical pathways, which can lead to desired therapeutic outcomes or biological responses.
Comparison with Similar Compounds
Similar Compounds
- 2-(Prop-1-en-1-yl)-2,3-dihydro-1-benzofuran
- 2-(Prop-1-en-1-yl)-1-benzofuran
- 2-(Prop-1-en-1-yl)-3,4-dihydro-1-benzofuran
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
132067-60-8 |
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Molecular Formula |
C11H12O |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
2-prop-1-enyl-2,3-dihydro-1-benzofuran |
InChI |
InChI=1S/C11H12O/c1-2-5-10-8-9-6-3-4-7-11(9)12-10/h2-7,10H,8H2,1H3 |
InChI Key |
WRYLFTXIMNAOAE-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC1CC2=CC=CC=C2O1 |
Origin of Product |
United States |
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